(R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring with a 2,4-difluorophenyl substituent at the 2-position and a protonated amine group forming the hydrochloride salt. The chiral center at the 2-position of the pyrrolidine ring confers stereochemical specificity, with the (R)-configuration determined using the Cahn-Ingold-Prelog (CIP) priority rules.
Key Structural Features:
- Pyrrolidine Ring : A saturated five-membered ring with four carbon atoms and one nitrogen atom. The ring adopts an envelope conformation to minimize steric strain.
- 2,4-Difluorophenyl Group : A benzene ring with fluorine atoms at the 2- and 4-positions, introducing electronic effects (e.g., electron-withdrawing) that influence reactivity and intermolecular interactions.
- Hydrochloride Salt : The amine nitrogen is protonated and paired with a chloride ion, enhancing solubility in polar solvents.
Stereochemical Assignment:
The (R)-configuration is assigned by prioritizing substituents around the chiral carbon:
- Highest priority : 2,4-Difluorophenyl group (due to fluorine’s high atomic number).
- Second priority : Pyrrolidine ring (considered as a −CH2CH2NH− group).
- Third priority : Hydrogen atom.
- Lowest priority : Chloride ion (in the hydrochloride form).
The spatial arrangement of these groups results in an (R)-configuration when the lowest-priority substituent (chloride) is oriented away from the observer.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClF₂N |
| Molecular Weight | 219.66 g/mol |
| Chiral Centers | 1 |
Properties
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKRUVNPOLCZCF-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction and Pyrrolidine Ring Formation
The foundational step involves the introduction of the 2,4-difluorophenyl group to a pyrrolidine precursor. Starting with pyrrolidone, tert-butyl pyrrolidone carboxylate is synthesized by reacting pyrrolidone with di-tert-butyl carbonate in the presence of a base (e.g., potassium carbonate) at -20–40°C. This intermediate undergoes a Grignard reaction with 2,4-difluorobromobenzene in tetrahydrofuran (THF) to yield 2-(2,4-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate .
Critical Parameters
Acid-Catalyzed Deprotection and Dehydration
The tert-butyl protecting group is removed using hydrochloric acid or trifluoroacetic acid (TFA), followed by acid-catalyzed dehydration to form 5-(2,4-difluorophenyl)-3,4-dihydro-2H-pyrrole . This step achieves quantitative conversion under mild conditions (0–100°C, 1–10 hours).
Chiral Reduction for Enantiomeric Control
The final stereocenter is established via a chiral reduction using ammonia borane and a chiral acid (e.g., D-mandelic acid or D-tartaric acid). This step produces the (R)-enantiomer with >95% ee.
Reaction Conditions
-
Temperature : 20–80°C.
-
Molar Ratios : Substrate to chiral acid (1:0.05–0.3); substrate to ammonia borane (1:1–3).
Table 1. Performance of Chiral Reducing Agents
| Chiral Acid | ee (%) | Yield (%) |
|---|---|---|
| D-Mandelic acid | 98 | 85 |
| D-Tartaric acid | 95 | 82 |
| R-Chiral phosphonic acid | 97 | 80 |
Enantioselective Cyclization Strategies
Ring-Closing Metathesis (RCM)
An alternative route employs RCM to construct the pyrrolidine ring. Starting with a diene precursor containing the 2,4-difluorophenyl group, Grubbs catalyst facilitates cyclization. However, this method struggles with stereocontrol, yielding racemic mixtures requiring subsequent resolution.
Michael Addition-Initiated Cyclization
A Michael addition between a nitroalkene and a chiral amine precursor, followed by intramolecular cyclization, generates the pyrrolidine core. While this approach achieves moderate ee (80–90%), it necessitates costly chiral ligands and exhibits limited scalability.
Resolution Techniques for Racemic Mixtures
Diastereomeric Salt Crystallization
Racemic 2-(2,4-difluorophenyl)pyrrolidine is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid) to form diastereomeric salts. Differential crystallization isolates the (R)-enantiomer, though yields are low (40–50%).
Kinetic Resolution via Enzymatic Hydrolysis
Lipases or esterases selectively hydrolyze one enantiomer from a racemic ester. While enzymatic methods are environmentally friendly, they require optimization of pH, temperature, and substrate specificity, often resulting in incomplete resolution.
Industrial-Scale Production Considerations
Process Optimization
The chiral reduction method (Section 1) is preferred for industrial use due to its high throughput and minimal purification requirements. Continuous flow reactors enhance reaction control, reducing side products and improving yield (85–90%).
Purification and Quality Control
Final purification employs recrystallization from ethanol/water mixtures, achieving >99% chemical purity. Analytical techniques (HPLC, chiral GC) confirm enantiomeric excess and compliance with pharmaceutical standards.
Comparative Analysis of Methods
Table 2. Synthesis Method Performance
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Chiral Reduction | 95–98 | 80–85 | High |
| RCM Cyclization | 50–60 | 70 | Low |
| Diastereomeric Salt | 99 | 40–50 | Moderate |
Chemical Reactions Analysis
Types of Reactions
®-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
(R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is being explored for its pharmacological properties, including:
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects, making it a candidate for analgesic drug development.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.
Biological Studies
The compound has been investigated for its role as a ligand in receptor binding studies. Its unique structure allows it to interact selectively with various biological targets, including:
- Protein Kinases : The fluorinated structure enhances lipophilicity and may improve the binding affinity to protein kinases, influencing cellular signaling pathways.
- Receptor Binding : Studies have shown that (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride can bind to specific receptors, which is critical for understanding its mechanism of action and therapeutic potential.
Chemical Synthesis
In synthetic organic chemistry, (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride serves as a valuable building block for the synthesis of more complex molecules. Its chiral nature enables the production of enantiomerically pure compounds that are crucial in drug development.
Industrial Applications
The compound is also being explored for its utility in developing new materials with specific properties, such as fluorinated polymers. These materials can have enhanced performance characteristics due to the presence of fluorine atoms.
Case Study 1: Pharmacokinetic Studies
A study focusing on the pharmacokinetic properties of (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride revealed insights into its absorption and metabolism. In vivo studies demonstrated that the compound exhibited variable bioavailability depending on the route of administration.
Key Findings:
- Oral vs. Intraperitoneal Administration : The compound showed significantly higher plasma concentrations when administered intraperitoneally compared to oral dosing.
- Metabolic Stability : The stability profile indicated that modifications could enhance its therapeutic window while minimizing toxicity.
Case Study 2: Efficacy in Disease Models
Research involving animal models has illustrated the efficacy of (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride in treating specific diseases.
Key Findings:
- In models of pain and inflammation, the compound demonstrated significant reductions in symptoms compared to control groups.
- Further studies indicated that the compound's mechanism might involve transient inhibition of key enzymes involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of ®-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The 2,6-difluoro analog (CAS 115277) exhibits para-substituted fluorines, which may reduce aromatic ring planarity compared to the 2,4-isomer .
- Chirality : Enantiomers like (S)-2-(3,4-difluorophenyl)pyrrolidine HCl (CAS 2177258-16-9) demonstrate the importance of stereochemistry in biological activity, as R and S forms often exhibit divergent pharmacological properties .
- Halogen Substitution : Replacing fluorine with chlorine (e.g., CAS 1443538-48-4) increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce metabolic stability .
Biological Activity
Molecular Properties and Structure-Activity Relationships
(R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is characterized by its pyrrolidine ring substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms enhances the compound's lipophilicity, which can significantly influence its interactions with biological targets. The chiral nature of the molecule, specifically the (R) configuration, plays a crucial role in its biological activity and selectivity.
Enzyme Inhibition and Receptor Interactions
Research has shown that (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride exhibits significant interactions with various enzymes and receptors:
- Protein Kinase Inhibition: The compound has demonstrated promise in inhibiting certain protein kinases, which are crucial in cellular signaling pathways. This activity suggests potential applications in cancer research and other diseases involving dysregulated kinase activity.
- Carbonic Anhydrase Inhibition: While not directly studied for this specific compound, structurally similar 1,2,4-oxadiazole derivatives have shown potent inhibition of human carbonic anhydrases (hCAs) . For instance, compound 16a exhibited Ki values of 89 pM for hCA IX and 0.75 nM for hCA II .
Antimicrobial Activity
The compound's structural similarity to certain fluoroquinolones suggests potential antimicrobial activity. A study on related compounds revealed:
| Compound | MIC against P. aeruginosa (µg/mL) | MIC against MRSA (µg/mL) |
|---|---|---|
| 2a | 1 | 4 |
| 16d | 0.5 | 0.5 |
Compound 2a, containing a 2,4-difluorophenyl group, showed strong inhibitory effects against Pseudomonas aeruginosa and good anti-MRSA activity .
Potential Therapeutic Applications
- Neurological Disorders: The compound is being investigated as an intermediate in the synthesis of drugs targeting neurological conditions.
- Cancer Research: Its ability to inhibit protein kinases and potential interactions with carbonic anhydrases suggest applications in cancer therapy .
- Antimicrobial Development: The structural similarities to known antimicrobial agents indicate potential use in developing new antibiotics .
In Vitro and In Vivo Studies
While specific in vivo studies on (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride are not directly reported in the provided search results, related compounds have shown promising results:
- In vitro studies of similar compounds demonstrated antiproliferative activities against various cancer cell lines, including MCF-7, A549, and A375 .
- Structurally related compounds have been evaluated for their effects on non-cancerous human retinal pigment epithelial cells (ARPE-19) and cancerous cell lines (PANC-1 and SK-MEL-2) under both normoxic and hypoxic conditions .
The biological activity of (R)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is believed to involve:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulation of target activity, leading to various biological effects.
- Enhanced binding affinity and selectivity due to the presence of fluorine atoms.
Q & A
Q. What are the compound’s degradation pathways under accelerated stability conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
